molecular formula C9H6F2O2 B8815579 3-(2,5-Difluorophenyl)prop-2-enoic acid

3-(2,5-Difluorophenyl)prop-2-enoic acid

Cat. No. B8815579
M. Wt: 184.14 g/mol
InChI Key: XAWHCSKPALFWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Difluorophenyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C9H6F2O2 and its molecular weight is 184.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-Difluorophenyl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-Difluorophenyl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2,5-Difluorophenyl)prop-2-enoic acid

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

IUPAC Name

3-(2,5-difluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)

InChI Key

XAWHCSKPALFWBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Piperidine (2 mL, 20.2 mmol, 0.168 vol) was added to a stirred mixture of 2,5-difluorobenzaldehyde (12.07 g, 85.0 mmol, 1 wt) and malonic acid (18.28 g, 175.6 mmol, 1.51 wt) in pyridine (50 mL, 4.14 vol). The reaction mixture was heated under nitrogen and held at reflux (oil bath 100° C.) for 2 hours, effervescence was observed for about 90 minutes—initially vigorous then diminishing. The reaction mixture was then allowed to cool to 20 to 25° C. and poured into stirred 2 M hydrochloric acid (310 mL, 25.7 vol) (pH recorded as 1). The resulting precipitate was aged at 20 to 25° C. for 1 hour then filtered. The filter cake was washed with water (2×50 mL, 4.1 vol) then left to dry for a further 1 hour. The solid product was dried by dissolving it in TBME (250 mL, 20.7 vol), separating the phases and the water phase washed with TBME (100 mL, 8.3 vol). The TBME phases were combined, dried over magnesium sulphate (25 g, 2 wt), filtered and concentrated on a rotary evaporator to afford the product as a white solid (13.4 g, 85.7%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
12.07 g
Type
reactant
Reaction Step One
Quantity
18.28 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step Two
Yield
85.7%

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